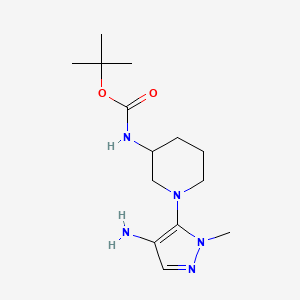![molecular formula C13H10ClN3O2 B11792434 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline](/img/structure/B11792434.png)
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline is a heterocyclic compound that features a chloro-substituted oxazole ring fused to a pyridine ring, with a methoxyaniline group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-chloropyridine with a suitable oxazole precursor under dehydrative conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid . The reaction conditions usually require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or ether.
Substitution: Sodium methoxide, potassium tert-butoxide; usually in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, stabilizing the inhibitor-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine
- 5-(6-Chloro-oxazolo[5,4-b]pyridin-2-yl)-2-methyl-phenylamine
Uniqueness
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline is unique due to the presence of the methoxyaniline group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H10ClN3O2 |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline |
InChI |
InChI=1S/C13H10ClN3O2/c1-18-11-3-2-7(4-9(11)15)12-17-10-5-8(14)6-16-13(10)19-12/h2-6H,15H2,1H3 |
InChI-Schlüssel |
QLMUSFKOUWIOJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


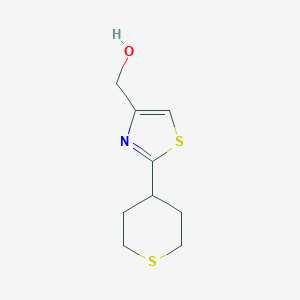
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
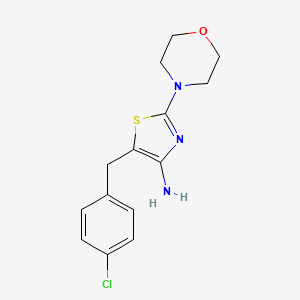
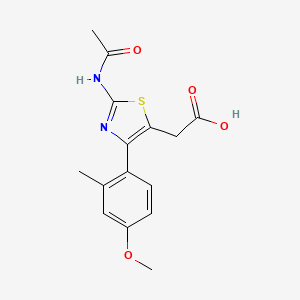
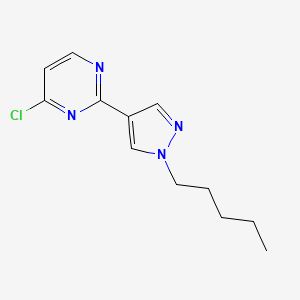

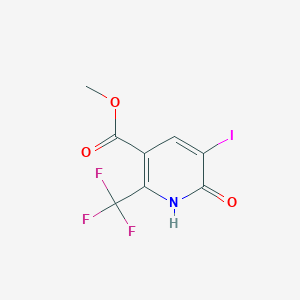
![6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)

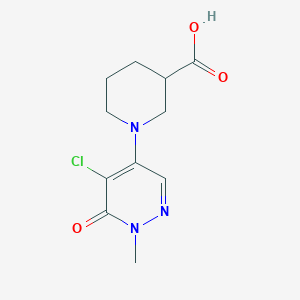
![2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)


